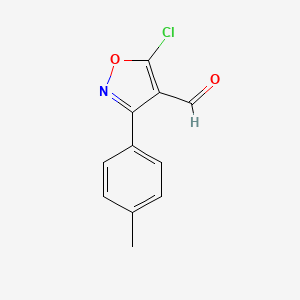

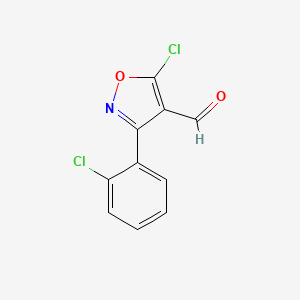

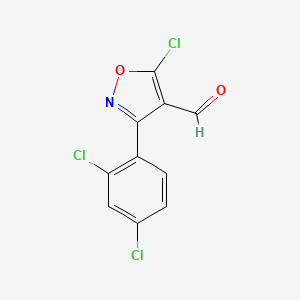

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

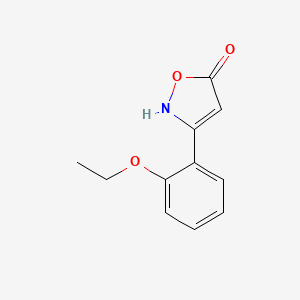

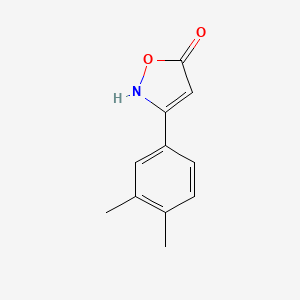

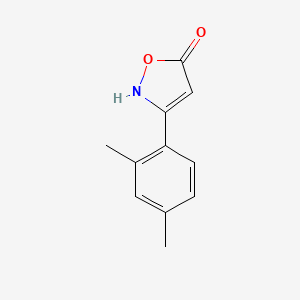

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Anticancer Research

Isoxazole derivatives, including the compound , have been extensively studied for their anticancer properties. The presence of multiple chlorine atoms can potentially enhance the cytotoxicity against various cancer cell lines. For instance, similar structures have shown promising results against breast cancer cells (MCF7) and liver cancer cells (HePG2) by inducing apoptosis and causing cell cycle arrest .

Antiviral Activity

Compounds with an indole nucleus, which is structurally related to isoxazole, have demonstrated significant antiviral activities. Derivatives have been prepared and reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus. The structural similarity suggests that the compound may also possess antiviral capabilities that could be explored .

Anti-inflammatory Applications

Chalcones of indole, which share a common aromatic structure with isoxazoles, have been shown to possess anti-inflammatory activities. This suggests that the compound could be synthesized into derivatives that may act as potent anti-inflammatory agents, potentially useful in the treatment of chronic inflammatory diseases .

Suzuki–Miyaura Cross-Coupling

The compound could serve as a precursor in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its stability and functional group tolerance make it a suitable candidate for creating diverse organic molecules, which is crucial in drug development and material science .

Metal-Free Synthetic Routes

Given the environmental concerns associated with metal-catalyzed reactions, the compound’s potential for metal-free synthetic routes is significant. Isoxazole compounds can be synthesized without the use of metals, offering a more eco-friendly approach to creating compounds with biological interests .

Molecular Chaperone Functions

Isoxazole derivatives have been identified as molecular chaperones that assist in the maturation and structural maintenance of specific target proteins. These functions are vital for cell cycle control and signal transduction, indicating the compound’s potential application in cellular biology research .

Antibiotic Intermediate

Isoxazole compounds have been used as key intermediates in the synthesis of antibiotics such as cloxacillin. The compound could be utilized in the development of new antibiotics, contributing to the fight against resistant bacterial strains .

Pharmacological Activity

The compound’s structure is indicative of a broad spectrum of pharmacological activities. Its derivatives could be synthesized and screened for various activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial, among others. This opens up possibilities for the compound to be a part of new therapeutic agents .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-1-2-6(8(12)3-5)9-7(4-15)10(13)16-14-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZMNYKCCRBDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)